methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate

Description

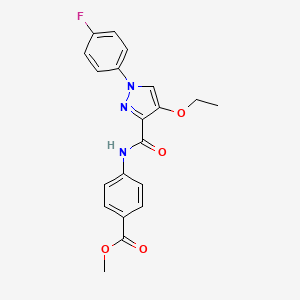

Methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate is a synthetic pyrazole derivative characterized by a pyrazole core substituted with an ethoxy group at position 4 and a 4-fluorophenyl group at position 1. The pyrazole ring is further functionalized via a carboxamido linkage to a methyl benzoate moiety. The ethoxy and fluorophenyl substituents likely enhance lipophilicity and metabolic stability, while the benzoate ester may influence bioavailability and solubility.

Properties

IUPAC Name |

methyl 4-[[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-3-28-17-12-24(16-10-6-14(21)7-11-16)23-18(17)19(25)22-15-8-4-13(5-9-15)20(26)27-2/h4-12H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMMTTJWGMIUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then functionalized with ethoxy and fluorophenyl groups. The final step involves the esterification of the benzoic acid derivative to form the benzoate ester. Common reagents used in these reactions include ethyl 4-fluorobenzoate, hydrazine hydrate, and ethyl chloroformate, under conditions such as reflux and catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several pyrazole- and benzoate-based derivatives reported in the literature. Key comparisons include:

Physicochemical Properties

- Compound: 258–260°C (high melting point, indicative of strong crystal packing) . Compound 38: 97–99°C (lower melting point, suggesting reduced crystallinity due to flexible tetrafluoropropyl group) .

- Synthetic Methods:

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Pyrazole Derivatives

Biological Activity

Methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, particularly in the fields of oncology, antibacterial, and anti-inflammatory treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C20H18FN3O3

- IUPAC Name : this compound

This compound features a pyrazole ring substituted with an ethoxy group and a fluorophenyl moiety, which contribute to its biological activity.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators, which is critical in inflammatory diseases.

- Antibacterial Activity : Research indicates that pyrazole derivatives show significant antibacterial properties against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . The compound may enhance the efficacy of existing antibiotics by acting as an adjuvant.

- Antitumor Effects : Pyrazole derivatives have been shown to inhibit various cancer-related pathways, including those involving BRAF(V600E) mutations, making them potential candidates for cancer therapy .

Antibacterial Activity

A study evaluated several pyrazole derivatives for their antibacterial properties. This compound demonstrated significant activity against Acinetobacter baumannii, a common multidrug-resistant pathogen. The minimum inhibitory concentration (MIC) values were recorded between 4 to 8 µg/mL, indicating strong antibacterial potential .

Antitumor Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were particularly effective when used in combination with established chemotherapeutics like doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy while potentially reducing side effects .

Case Study 1: Antibiotic Adjuvant Potential

A comprehensive study focused on the optimization of pyrazole compounds as antibiotic adjuvants revealed that this compound could significantly potentiate the effects of colistin against resistant bacterial strains. This finding underscores the importance of developing new adjuvants to combat antibiotic resistance .

Case Study 2: Anticancer Activity

Another investigation into the structure-activity relationship (SAR) of pyrazole derivatives found that modifications on the pyrazole ring could enhance anticancer properties. This compound was noted for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for further development in cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.